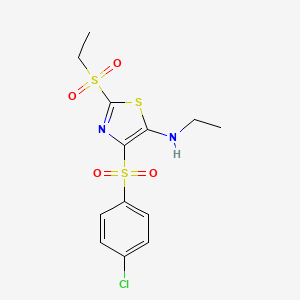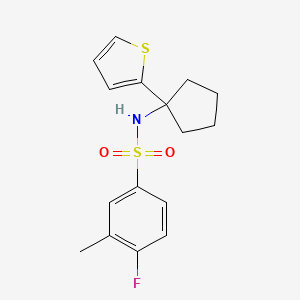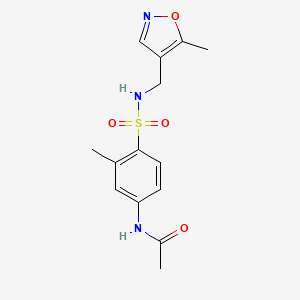
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could involve the use of quinoline derivatives and pyrrolidin-1-yl . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidin-1-yl is a chemical moiety that is often used in drug discovery .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, a dimethylamino phenyl group, and a pyrrolidin-1-yl methanone group. The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the quinoline nucleus and the pyrrolidin-1-yl group . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación
1. Spectroscopic Properties and Quantum Chemistry Calculations
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has applications in the study of electronic absorption, excitation, and fluorescence properties. A study investigated related compounds, focusing on their behavior in solvents of various polarity and hydrogen-bonding abilities. Quantum chemistry calculations using DFT and TD-DFT/B3lyp/6–31+G(d,p) methods helped interpret experimental results, revealing insights into the stabilization of structures through hydrogen bonding and the effects on molecular orbitals (Al-Ansari, 2016).
2. Antioxidant Studies
Research on quinazolin derivatives, which are structurally similar to this compound, demonstrated significant antioxidant properties. These studies employed techniques like FT-IR and NMR for characterization and revealed that some synthesized compounds showed excellent scavenging capacity against radicals (Al-azawi, 2016).
3. Molecular Reporters for Chemical Analytes
Compounds with a similar molecular structure have been studied for their potential as molecular reporters, useful for signaling chemical analytes. Solvatochromic studies highlighted the efficacy of these compounds in environments with different solvents, emphasizing their utility in sensing applications (Rurack & Bricks, 2001).
4. Anti-Cancer Properties
Studies on quinoline derivatives, closely related to the compound , have shown potential anti-cancer properties. These compounds can form complexes with DNA, inhibit enzymes like DNA topoisomerase II, and potentially induce apoptosis, which are valuable traits for anti-cancer agents (Via et al., 2008).
5. Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound have been widely studied. X-ray crystallography and molecular modeling are common techniques used in these studies, providing detailed insights into the molecular structure and potential applications of these compounds (Watermeyer, Chibale, & Caira, 2009).
6. Novel Drug Discovery and Development
Compounds structurally similar to this compound have been explored in the development of new drugs. Research in this area focuses on enhancing pharmacokinetic profiles, safety, and efficacy, leading to the discovery of promising lead compounds for various therapeutic applications (Auberson et al., 2014).
Mecanismo De Acción
The mechanism of action of this compound could be related to its quinoline nucleus. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)18-9-3-7-17(14-18)22(26)25-13-11-19(15-25)27-20-10-4-6-16-8-5-12-23-21(16)20/h3-10,12,14,19H,11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXVBUXCNCVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)
![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)


![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2467158.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)
